molecular formula C14H14BrNO B14215785 1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one CAS No. 830324-11-3

1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one

Cat. No.: B14215785
CAS No.: 830324-11-3
M. Wt: 292.17 g/mol
InChI Key: BKCVSCWZKDBZHO-UHFFFAOYSA-N
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Description

1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one is a chemical compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound, characterized by the presence of a bromine atom and a methyl group on the benzazepine ring, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1H-1-benzazepine and bromine.

    Bromination: The bromination of 4-methyl-1H-1-benzazepine is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzazepine ring.

    Propanone Addition: The final step involves the addition of a propanone group to the brominated benzazepine derivative. This can be achieved through various organic reactions, such as Friedel-Crafts acylation, using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with various electrophiles or nucleophiles, leading to the formation of new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex benzazepine derivatives with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular disorders and neurological conditions.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(8-Bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one can be compared with other benzazepine derivatives:

    1-Benzazepine: Lacks the bromine and methyl groups, resulting in different chemical and biological properties.

    2-Benzazepine: Has a different arrangement of atoms in the benzazepine ring, leading to distinct reactivity and applications.

    3-Benzazepine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

830324-11-3

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

1-(8-bromo-4-methyl-1H-1-benzazepin-5-yl)propan-1-one

InChI

InChI=1S/C14H14BrNO/c1-3-13(17)14-9(2)6-7-16-12-8-10(15)4-5-11(12)14/h4-8,16H,3H2,1-2H3

InChI Key

BKCVSCWZKDBZHO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CNC2=C1C=CC(=C2)Br)C

Origin of Product

United States

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